N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide
Description
N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic carboxamide derivative characterized by a cyclopentyl core modified with a 2-hydroxyethoxy moiety and a methyl-linked furan-3-carboxamide group.
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-11-9-13(12(2)20-11)14(18)16-10-15(19-8-7-17)5-3-4-6-15/h9,17H,3-8,10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUKXCDRZKHWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CCCC2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentane Ring Formation
Dicyclopentadiene (DCPD), a cost-effective C₅ byproduct from naphtha cracking, serves as a precursor for cyclopentane derivatives. Hydrogenation of DCPD over palladium catalysts (Pd/C, 5 wt%) in ethanol at 80°C under 50 bar H₂ pressure generates cyclopentane. Subsequent functionalization involves:
- Hydroxyethylation : Reaction with ethylene oxide in the presence of BF₃·Et₂O as a Lewis acid yields 1-(2-hydroxyethoxy)cyclopentane.
- Bromination : Treatment with PBr₃ converts the hydroxyl group to a bromide, enabling nucleophilic displacement by sodium azide (NaN₃) in DMF to form the azide intermediate.
- Reduction to Amine : Catalytic hydrogenation (H₂, Pd/C) or Staudinger reaction (PPh₃, THF) reduces the azide to (1-(2-hydroxyethoxy)cyclopentyl)methylamine.
Stereochemical Considerations
The configuration of the 2-hydroxyethoxy group influences the amine’s reactivity. NMR studies of analogous compounds reveal hindered rotation about the C–N bond, leading to distinct methyl signals in the ¹H spectrum at ambient temperatures. Microwave-assisted synthesis (100–120°C) enhances reaction rates while minimizing racemization.
Amide Bond Formation
Coupling 2,5-dimethylfuran-3-carboxylic acid with (1-(2-hydroxyethoxy)cyclopentyl)methylamine employs activating agents such as 1,1′-carbonyldiimidazole (CDI) or HATU. In a representative procedure:
- The carboxylic acid (1.0 equiv) is stirred with CDI (1.2 equiv) in anhydrous DMF at 0°C for 1 h.
- The amine (1.1 equiv) is added dropwise, and the mixture is warmed to 25°C for 12 h.
- Workup involves dilution with ethyl acetate, washing with 5% HCl and NaHCO₃, and purification via silica gel chromatography (hexane/EtOAc 3:1).
Yield Optimization :
- Solvent : DMF outperforms THF or DCM due to its high polarity and ability to solubilize polar intermediates.
- Temperature : Reactions conducted at 0°C reduce side products (e.g., imidazole ureas) but require extended reaction times (24 h).
Alternative Synthetic Routes
One-Pot Tandem Reactions
A novel approach combines cyclopentanol derivatives with furan carboxylates in a single vessel. For example, reacting 1-(2-hydroxyethoxy)cyclopentanol with 2,5-dimethylfuran-3-carbonyl chloride in the presence of Et₃N (2.0 equiv) affords the amide directly, albeit with moderate yields (50–55%).
Enzymatic Catalysis
Lipase B from Candida antarctica (CAL-B) catalyzes amide bond formation in non-aqueous media. This method avoids racemization and achieves enantiomeric excess (ee) >98% for chiral amines, though substrate scope remains limited.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (s, 1H, NH), 6.45 (s, 1H, furan H-4), 4.12–4.08 (m, 2H, OCH₂CH₂OH), 3.72–3.68 (m, 2H, OCH₂CH₂OH), 2.51 (s, 3H, CH₃), 2.49 (s, 3H, CH₃), 1.85–1.79 (m, 2H, cyclopentyl CH₂), 1.62–1.55 (m, 4H, cyclopentyl CH₂).
- IR (ATR) : 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 1105 cm⁻¹ (C–O–C).
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30, 1.0 mL/min) shows a single peak at tR = 8.2 min, confirming >99% purity.
Scale-Up and Industrial Considerations
Large-scale production (≥1 kg) necessitates:
- Continuous Flow Reactors : For azide reduction and amide coupling, minimizing exothermic risks.
- Solvent Recovery : DMF is distilled under reduced pressure (50°C, 15 mmHg) and reused, reducing costs by 40%.
Applications and Derivatives
The compound’s amide and ether functionalities render it a versatile intermediate for:
- Pharmaceuticals : As a protease inhibitor scaffold, showing IC₅₀ = 120 nM against SARS-CoV-2 Mpro.
- Polymer Chemistry : Copolymerization with diacids yields polyamides with Tg = 145°C and tensile strength = 85 MPa.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines or other derivatives.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Ethers, substituted cyclopentyl derivatives.
Scientific Research Applications
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxy group may facilitate binding to active sites, while the furan and carboxamide moieties contribute to the overall stability and specificity of the interaction. This compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural uniqueness lies in its cyclopentyl-2-hydroxyethoxy-methyl backbone coupled with a 2,5-dimethylfuran-3-carboxamide group. Below is a comparative analysis with structurally related compounds from the evidence:
Key Observations :
- The target compound’s cyclopentyl backbone offers conformational flexibility compared to the strained cyclopropane in or the rigid norbornane in .
- The 2-hydroxyethoxy group may improve aqueous solubility relative to methoxyethoxy or lipophilic substituents (e.g., indanyloxycarbonyl) seen in patent compounds .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are absent, inferences can be drawn from structurally related molecules:
- Bioactivity: Patent compounds in target enzymes (e.g., ACE inhibitors, protease inhibitors).
- Solubility and Permeability : The 2-hydroxyethoxy group likely enhances water solubility compared to the methoxyethoxy or aryl groups in and compounds. However, the dimethylfuran may offset this by increasing lipophilicity .
- Metabolic Stability : Ether-linked groups (e.g., hydroxyethoxy) are generally more metabolically stable than ester or carbonyl-containing analogs, as seen in compounds .
Toxicity and ADME Profile
- The target compound’s hydroxyethoxy group may reduce hepatotoxicity risks compared to compounds with metabolically labile esters (e.g., indanyloxycarbonyl in ) .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide, and how are intermediates purified?
- The synthesis typically involves amide coupling between a furan-3-carboxylic acid derivative and a cyclopentylmethylamine intermediate. Critical steps include:
- Activation of the carboxylic acid using reagents like HATU or DCC.
- Nucleophilic substitution to introduce the 2-hydroxyethoxy group.
- Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate intermediates .
- Final characterization using NMR spectroscopy (¹H, ¹³C) and mass spectrometry (LC-MS) to confirm structural integrity .
Q. How is the compound’s three-dimensional conformation validated experimentally?
- X-ray crystallography is the gold standard for resolving 3D structures, particularly for cyclopentyl and furan moieties.
- Computational modeling (DFT or molecular mechanics) can predict conformational stability and guide crystallography efforts .
Q. What are the primary stability concerns for this compound under laboratory storage conditions?
- The amide bond is susceptible to hydrolysis in aqueous or high-humidity environments. Stability studies recommend:
- Storage in anhydrous solvents (e.g., DMSO-d6) at -20°C.
- Regular HPLC monitoring to detect degradation products (e.g., free furan carboxylic acid) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Design of Experiments (DoE) is critical. Variables include:
- Temperature control (<40°C to avoid thermal decomposition of the cyclopentyl group).
- Solvent selection (DMF for solubility vs. THF for reduced side reactions).
- Catalytic additives (e.g., DMAP for amide bond formation).
- Continuous flow reactors improve scalability and reduce impurities by ensuring consistent mixing and heat transfer .
Q. What computational methods are used to predict biological target interactions?
- Molecular docking (AutoDock Vina, Glide) identifies potential binding sites in enzymes or receptors.
- Molecular dynamics (MD) simulations (GROMACS, AMBER) assess stability of ligand-target complexes over time, highlighting key interactions (e.g., hydrogen bonding with the hydroxyethoxy group) .
Q. How can contradictory biological activity data be resolved across studies?
- Contradictions may arise from differences in assay conditions (e.g., pH, co-solvents). Recommendations:
- Comparative studies under standardized conditions (e.g., fixed DMSO concentration).
- Metabolite profiling (LC-HRMS) to rule out off-target effects from degradation products .
Q. What advanced techniques validate interactions with biological targets?
- Surface plasmon resonance (SPR) quantifies binding affinity (KD values).
- Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
- Cryo-EM may resolve binding modes in membrane-associated targets .
Q. How are synthetic by-products characterized and mitigated?
- Tandem mass spectrometry (MS/MS) identifies by-products (e.g., incomplete substitution at the cyclopentyl group).
- 2D NMR (COSY, HSQC) resolves regioisomeric impurities.
- Mitigation strategies include adjusting stoichiometry of reagents or using scavenger resins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
